![molecular formula C11H14N2O2 B13931474 2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- CAS No. 169137-04-6](/img/structure/B13931474.png)
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- is a chemical compound with the molecular formula C11H14N2O2. It belongs to the class of oxazolamines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methylphenol with an appropriate oxazoline derivative under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- can be compared with other similar compounds, such as:
2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-: This compound has a bromine atom instead of a methyl group, which may result in different chemical and biological properties.
2-Oxazolamine, 5-[(4-fluorophenyl)-4,5-dihydro-4-methyl-:
2-Oxazolamine, 4,5-dihydro-N-methyl-5-[(4-phenyl-1-piperazinyl)methyl]-: This compound contains a piperazine ring, which may confer different pharmacological properties.
Properties
CAS No. |
169137-04-6 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-[(2-methylphenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-2-3-5-10(8)14-7-9-6-13-11(12)15-9/h2-5,9H,6-7H2,1H3,(H2,12,13) |
InChI Key |
OMJLBZXODRMZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



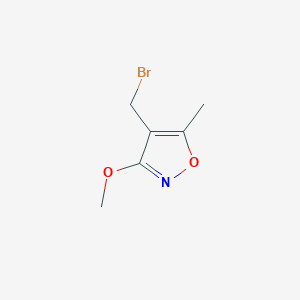
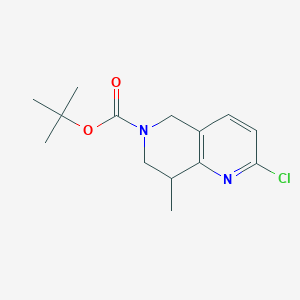
![1-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B13931416.png)
![3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13931422.png)
![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B13931423.png)
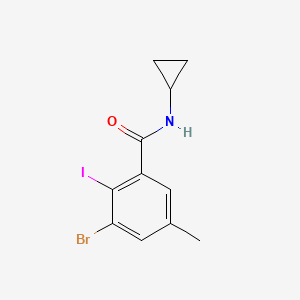
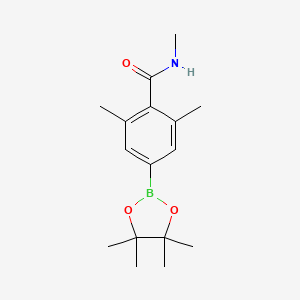
![6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13931443.png)
![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)
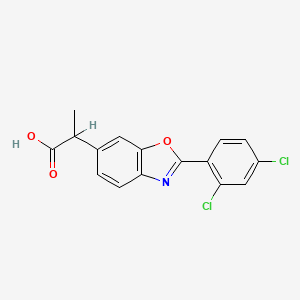
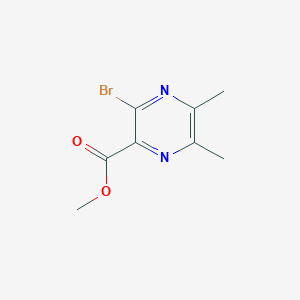
![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)
